molecular formula C14H15N B13967285 N-(cyclopropylmethyl)-1-naphthalenamine CAS No. 356539-36-1

N-(cyclopropylmethyl)-1-naphthalenamine

Cat. No.: B13967285
CAS No.: 356539-36-1
M. Wt: 197.27 g/mol
InChI Key: IOFBJGBFESDLHF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with an amine group, which is further modified by a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-naphthalenamine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group in 1-nitronaphthalene is then reduced to an amine group, forming 1-naphthalenamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.

    Alkylation: The final step involves the alkylation of 1-naphthalenamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further modify the amine group or the naphthalene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Various reduced amine derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

N-(cyclopropylmethyl)-1-naphthalenamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1-aminonaphthalene
  • N-(cyclopropylmethyl)-2-naphthalenamine
  • N-(cyclopropylmethyl)-1-naphthylamine

Uniqueness

N-(cyclopropylmethyl)-1-naphthalenamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

356539-36-1

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)naphthalen-1-amine

InChI

InChI=1S/C14H15N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h1-7,11,15H,8-10H2

InChI Key

IOFBJGBFESDLHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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